Regioisomer-Dependent Photochemical Rearrangement: 2,5- vs. 2,4-Diphenylthiazole Product Distribution
Under UV irradiation in benzene, 2,5-diphenylthiazole undergoes photochemical rearrangement to yield 3,4-diphenylisothiazole and 4,5-diphenylthiazole as major products. In contrast, 2,4-diphenylthiazole rearranges to 3,5-diphenylisothiazole as the major product, demonstrating regioisomer-dependent photochemical fate [1]. This differential photoreactivity establishes that the 2,5-regioisomer cannot be substituted by the 2,4-isomer in applications where photochemical stability or predictable photoproduct formation is required.
| Evidence Dimension | Photochemical rearrangement product distribution under UV irradiation |
|---|---|
| Target Compound Data | 2,5-Diphenylthiazole → 3,4-diphenylisothiazole + 4,5-diphenylthiazole (major products) |
| Comparator Or Baseline | 2,4-Diphenylthiazole → 3,5-diphenylisothiazole (major product) |
| Quantified Difference | Qualitatively distinct product distribution; different isothiazole regioisomers formed |
| Conditions | UV irradiation in benzene solution |
Why This Matters
For procurement decisions in photochemical research or OLED stability studies, selecting the correct regioisomer ensures predictable photochemical behavior; the 2,5- and 2,4-isomers are not interchangeable.
- [1] Kojima, M.; Maeda, M. Photorearrangements of 2,5- and 2,4-diphenylthiazole. J. Chem. Soc. D, 1970, 386b–387. DOI: 10.1039/C2970000386B View Source
